N-(4-bromo-2,3-dimethylphenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Overview
Description
N-(4-bromo-2,3-dimethylphenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C19H19BrN4O2S and its molecular weight is 447.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-bromo-2,3-dimethylphenyl)acetamide is 446.04121 g/mol and the complexity rating of the compound is 526. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antituberculosis Activity
Compounds with similar structural frameworks have shown significant activity against Mycobacterium tuberculosis. Specifically, derivatives such as α-[5-(2-Furyl)-1,2,4-triazol-3-ylthio] acethydrazide have been prepared and demonstrated substantial antituberculosis properties (Mir, Siddiqui, & Comrie, 1970). Further investigations have explored the synthesis and antituberculosis efficacy of related compounds, indicating a broader application of these derivatives in combating tuberculosis (Mir, Siddiqui, & Comrie, 1991).
Catalysis and Organic Synthesis
Research has also delved into the use of related compounds in catalysis and organic synthesis. For instance, the regioselective palladium(II)-catalyzed synthesis of lactones and lactams has been explored, showcasing the versatility of these compounds in forming complex molecular structures (Ali et al., 1996). This demonstrates their potential utility in the synthesis of pharmacologically relevant molecules.
Heterocyclic Synthesis
Thiourea and thioacetamide derivatives have been synthesized as potential anticonvulsants, demonstrating the application of these compounds in the development of new therapeutic agents. The structural characterization and synthesis approach highlight their importance in medicinal chemistry (Severina et al., 2020).
Antimicrobial Activity
Several synthesized derivatives have displayed promising antimicrobial activity, indicating their potential as leads for the development of new antimicrobial agents. The study of these compounds involves both synthesis and biological activity evaluation, underlining their significance in addressing microbial resistance (Fahim & Ismael, 2019).
Properties
IUPAC Name |
N-(4-bromo-2,3-dimethylphenyl)-2-[[5-(furan-2-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN4O2S/c1-4-9-24-18(16-6-5-10-26-16)22-23-19(24)27-11-17(25)21-15-8-7-14(20)12(2)13(15)3/h4-8,10H,1,9,11H2,2-3H3,(H,21,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POLMJTFIYHAIPV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)Br)NC(=O)CSC2=NN=C(N2CC=C)C3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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